molecular formula C12H14N4O2S B5327698 N-(2-ethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide

N-(2-ethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide

Cat. No. B5327698
M. Wt: 278.33 g/mol
InChI Key: MUKIFXOWNQIWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide, also known as ETPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETPTA is a member of the triazole family, which is a class of organic compounds that contain a five-membered ring consisting of three nitrogen atoms and two carbon atoms.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of topoisomerase II activity, and the modulation of various signaling pathways involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research involving N-(2-ethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide. One area of interest is the development of new cancer therapies based on this compound and other triazole derivatives. Additionally, there is potential for this compound to be used in other areas of medicinal chemistry, such as the development of new antibiotics or antiviral agents. Finally, there is potential for this compound to be used in other fields, such as materials science or catalysis, due to its unique chemical properties.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide involves a multi-step process that begins with the reaction of 2-ethoxyaniline with ethyl bromoacetate to produce ethyl 2-ethoxyphenylacetate. This intermediate compound is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. Finally, the thiosemicarbazone derivative is treated with sodium azide and copper sulfate to yield this compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown significant potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-18-10-6-4-3-5-9(10)14-11(17)8-19-12-7-13-16-15-12/h3-7H,2,8H2,1H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKIFXOWNQIWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.